molecular formula C27H38O4 B1251399 GarcinoicAcid

GarcinoicAcid

Cat. No.: B1251399
M. Wt: 426.6 g/mol
InChI Key: QOFWRHWADNWKSU-LRXIOGKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Garcinoic Acid within Natural Product Chemistry

Natural product chemistry focuses on compounds isolated from natural sources, such as plants, microorganisms, and marine organisms. These compounds often possess diverse and complex structures and can exhibit a wide range of biological activities, making them valuable sources for potential drug discovery and scientific investigation. Garcinoic acid fits within this domain as a compound isolated from specific plant species, notably Garcinia kola and Clusia grandiflora. caymanchem.commdpi.com Its presence in these plants highlights the rich chemical diversity found in the plant kingdom and the ongoing effort to identify and characterize such compounds.

Historical Perspective of Garcinoic Acid Discovery and Early Investigations

Garcinoic acid was originally isolated from the fruits of Clusia grandiflora Splith. caymanchem.com Early investigations into garcinoic acid focused on its isolation and structural characterization. Another significant source identified is the seeds of Garcinia kola Heckel, also known as the African bitter nut. mdpi.comguidetopharmacology.orgglpbio.com Garcinia kola has a history of use in traditional medicine, and the presence of bioactive compounds like garcinoic acid contributes to the interest in its potential pharmacological properties. researchgate.netsemanticscholar.org Initial studies also explored its antioxidative properties. caymanchem.com

Structural Relationship to Vitamin E Analogues and Metabolites

Garcinoic acid is recognized as a derivative or analogue of vitamin E. caymanchem.comglpbio.commedchemexpress.com Specifically, it is considered a naturally occurring derivative of δ-tocotrienol. guidetopharmacology.org The structure of garcinoic acid shares key features with vitamin E compounds, which are characterized by a chromanol ring system and a side chain. researchgate.net In the case of garcinoic acid, the side chain includes a carboxylic acid group. mdpi.com This structural similarity is particularly relevant when considering the long-chain metabolites (LCMs) of vitamin E. researchgate.netnih.gov

Studies indicate that garcinoic acid has a molecular structure similar to α-tocopherol (α-TOH) and α-13'-COOH, which is a long-chain metabolite of α-TOH. researchgate.netmdpi.com Garcinoic acid can be viewed as a δ-tocotrienol derivative with an oxidized terminal chain, specifically bearing a trans-13′-carboxylic acid group. mdpi.comresearchgate.net This structural relationship has led to the use of garcinoic acid in the semi-synthesis of vitamin E metabolites, such as α-13'-COOH and α-13'-OH, by modifying its side chain and chroman ring system. researchgate.net

The structural features of vitamin E analogues, including the hydroxyl group on the C6-position of the chromanol ring and the signaling domain, are considered pivotal for their biological functions. researchgate.net The presence of the chromanol ring system and modifications to the side chain are important for the effects mediated by vitamin E LCMs. researchgate.net

Research findings highlight the structural similarities and metabolic connections between garcinoic acid and vitamin E metabolites. The following table summarizes some key structural relationships:

Compound NameStructural FeatureRelationship to Garcinoic AcidPubChem CID
Garcinoic AcidChromanol ring, side chain with terminal carboxylic acidN/A10455173 nih.gov
δ-TocotrienolChromanol ring, unsaturated side chainPrecursor/Analogue
α-Tocopherol (α-TOH)Chromanol ring, saturated side chainStructural similarity
α-13'-COOHChromanol ring, side chain with terminal carboxylic acidStructural similarity, metabolite
δ-13'-COOHChromanol ring, side chain with terminal carboxylic acidStructural similarity, metabolite

The understanding of garcinoic acid's structure and its relationship to vitamin E metabolites is crucial for exploring its biological activities and its potential role in various physiological processes, potentially mirroring or differing from those of vitamin E itself and its endogenous metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1

InChI Key

QOFWRHWADNWKSU-LRXIOGKNSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O

Synonyms

tocotrienoloic acid
trans-delta-tocotrienoloic acid

Origin of Product

United States

Isolation, Characterization, and Analytical Methodologies for Garcinoic Acid

Advanced Extraction and Purification Techniques from Natural Sources

Efficient extraction and purification are crucial first steps in obtaining garcinoic acid in sufficient purity for detailed study.

Optimization of Isolation Protocols

Optimization of isolation protocols from natural sources like Garcinia kola seeds has been undertaken to enhance the yield and purity of garcinoic acid. Existing methods, often based on alcoholic extraction followed by silica (B1680970) gel chromatography, have been revised. acs.orgnih.gov Parameters such as seed mass to solvent ratio (1:1 or 2:1 w/v), temperature (25, 40, and 60 °C), and solvent type (MeOH or EtOH) have been investigated to improve extraction efficiency. acs.org Optimized approaches have demonstrated the capability to increase the yield of purified garcinoic acid on a multigram scale. acs.orgnih.gov For instance, using methanol (B129727) as the solvent at 25 °C with a seeds/solvent ratio of 1:1 (w/v) has been identified as providing favorable conditions. acs.org An optimized protocol involving the extraction of 1.2 kg of finely ground G. kola seeds with methanol yielded 9.4 g of garcinoic acid, representing a 0.78% yield (w/w). acs.org Continuous extraction using a Soxhlet apparatus with methanol has also been employed, yielding approximately 0.8% w/w of δ-tocotrienoloic acid (garcinoic acid) from Garcinia kola nuts. academicjournals.orgacademicjournals.org

Chromatographic Separation Methods (e.g., Silica Gel, LC-MS)

Chromatographic techniques play a vital role in the purification of garcinoic acid from crude extracts. Silica gel chromatography is a commonly used method. acs.orgnih.govacademicjournals.orgacademicjournals.orgnih.gov Crude extracts obtained after solvent removal can be purified by silica gel flash chromatography using eluent systems such as dichloromethane/methanol (from 100:0 to 90:10, v/v) or hexane/acetone (65%/35%, v/v). acs.orgnih.gov Thin-layer chromatography (TLC) with solvent systems like dichloromethane/methanol (95%/5%, v/v) is used to test for the presence of garcinoic acid in collected fractions during purification. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), specifically HPLC-HRMS, is utilized to determine the purity of isolated garcinoic acid. acs.org Chromatographic separation using a Kinetex F5 Core-Shell column with a methanol/formic acid and water/formic acid solvent system and a multi-step gradient has been reported, revealing a major peak corresponding to garcinoic acid. nih.gov

Spectroscopic and Structural Elucidation of Garcinoic Acid

Spectroscopic methods are essential for determining the structure and characteristics of garcinoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of garcinoic acid. acs.orgacademicjournals.orgacademicjournals.orgscite.aiphcogj.com Both 1D and 2D NMR techniques, such as 1H NMR and correlation spectroscopies like H-H-COSY and NOESY, are applied to assign proton and carbon signals and determine the connectivity and spatial arrangement of atoms within the molecule. academicjournals.orgphcogj.comacs.orgresearchgate.net NMR spectra are typically recorded in deuterated solvents such as CDCl3 or CD3OD, with chemical shifts reported in parts per million (ppm) relative to the solvent or an internal standard like tetramethylsilane (B1202638) (TMS). acs.orgnih.govphcogj.commdpi.com Detailed 1H NMR data, including chemical shifts and coupling constants, are used to confirm the structure. acs.orgnih.gov

Mass Spectrometry Techniques (e.g., HPLC-HRMS, LC-MS/MS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of garcinoic acid, providing crucial information for structural confirmation and purity assessment. HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) is used to determine the purity of isolated garcinoic acid. acs.org Routine electrospray mass spectra (ESI-MS) and high-resolution mass spectra are performed. academicjournals.orgacademicjournals.org LC-MS/MS can provide detailed fragmentation patterns that aid in the identification and structural characterization of garcinoic acid and its potential isomers or related compounds. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized to assess the presence and availability of garcinoic acid in biological samples. nih.govbiorxiv.org Chromatographic separation coupled with mass spectrometry can reveal peaks corresponding to garcinoic acid, with characteristic m/z values. nih.gov

X-ray Crystallography for Ligand-Protein Complex Characterization

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including complexes formed between garcinoic acid and proteins. This method provides detailed insights into the binding interactions. Crystals of human Pregnane (B1235032) X Receptor ligand-binding domain (hPXR LBD) incubated with garcinoic acid have been successfully grown and analyzed by X-ray diffraction. acs.orgnih.gov The resulting crystal structures, such as one at 2.3 Å resolution, reveal how garcinoic acid binds within the protein's ligand-binding pocket. acs.orgnih.govresearchgate.net These structures show specific interactions, including van der Waals contacts between the chroman ring of garcinoic acid and amino acid residues like F288, W299, and Y306, as well as hydrogen bonds and ionic interactions involving the carboxylate moiety. acs.orgnih.gov X-ray crystallography data corroborates the binding affinity observed in other assays. acs.orgnih.gov

Here is a table summarizing some analytical data points for Garcinoic Acid:

MethodObservationSource
HPLC-HRMSPurity determination (≥95%) acs.org
LC-MSMajor peak at RT 10.2 min with m/z 425.4 [M-H+]- nih.gov
1H NMR (400 MHz, CDCl3)Characteristic peaks including singlets, multiplets, and a triplet. acs.orgnih.gov acs.orgnih.gov
X-ray Diffraction2.3 Å resolution for hPXR-garcinoic acid complex acs.orgnih.gov

Quantitative Analytical Methods for Garcinoic Acid and its Metabolites in Research Systems

The accurate quantification of garcinoic acid and its metabolites is crucial for understanding their behavior in biological systems and research settings. Due to the complex matrices often encountered in research samples, sensitive and selective analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and stable isotope dilution analysis have emerged as powerful tools for this purpose.

Development of LC-MS/MS Based Methods

LC-MS/MS is a widely used technique for the identification and quantification of specific metabolites in complex mixtures wellcomeopenresearch.orgrsc.org. It combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. This coupling allows for the resolution of garcinoic acid and its metabolites from other components in a sample matrix and their subsequent detection and quantification based on their unique mass-to-charge ratios and fragmentation patterns.

Methods utilizing LC-MS/MS have been developed for the analysis of garcinoic acid and related compounds. For instance, a reversed phase UPLC-MS/MS method employing a Kinetex F5 Core-Shell column and a methanol/water gradient with formic acid has been described for the analysis of garcinoic acid from Garcinia kola seeds nih.gov. The detection was performed using an ion trap mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in negative polarity nih.gov.

The development of LC-MS/MS methods for metabolites, such as long-chain vitamin E metabolites derived from garcinoic acid, presents challenges due to significantly different concentration ranges compared to parent compounds like α-tocopherol nih.gov. Previous methods often required separate workflows for different analytes nih.gov. However, newer LC-MS/MS methods aim for simultaneous detection and quantification, improving workflow efficiency nih.gov. These methods often involve specific sample preparation steps, such as solid phase extraction (SPE), to reduce background signals and enhance sensitivity nih.govmdpi.com.

Stable Isotope Dilution Analysis for Quantification

Stable isotope dilution analysis (SIDA) is a sophisticated quantification strategy often coupled with LC-MS/MS to achieve high accuracy and precision, particularly in complex biological matrices nih.govmdpi.comeur.nl. This method involves adding a known amount of a stable isotope-labeled analog of the analyte (internal standard) to the sample at the beginning of the analytical process. The labeled internal standard behaves identically to the endogenous analyte during sample preparation and chromatographic separation but can be distinguished by the mass spectrometer due to its different isotopic mass.

The ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard is used for quantification, effectively compensating for any variations or losses that may occur during sample processing and analysis nih.govmdpi.comeur.nl. This approach is particularly valuable for quantifying analytes present at low concentrations or in matrices that cause matrix effects, such as ion suppression or enhancement, which can significantly affect ionization efficiency in mass spectrometry mdpi.com.

For the quantification of garcinoic acid metabolites, such as α-13′-carboxychromanol (α-13′-COOH) and α-13′-hydroxychromanol (α-13′-OH), stable isotope dilution methods using deuterated standards have been developed nih.govmdpi.com. These deuterated metabolites are synthesized and used as internal standards in LC-MS/MS analyses mdpi.com. The use of these labeled standards helps to minimize fluctuations caused by matrix effects and ion suppression, leading to more accurate and precise quantification mdpi.com.

Validation parameters for such methods, including calibration curves, recovery rates, limits of detection (LOD), and limits of quantification (LOQ), are established to ensure their reliability nih.govmdpi.com. For example, a stable isotope dilution LC-MS/MS method for α-13′-COOH and α-13′-OH in human serum reported LODs of 5.3 nmol/L and 3.4 nmol/L, and LOQs of 17.8 nmol/L and 11.2 nmol/L, respectively nih.govmdpi.com. Precision (within-run) was reported to be less than 15%, and accuracy between 88% and 94% nih.govmdpi.com.

The synthesis of these stable isotope-labeled standards can sometimes utilize garcinoic acid as a precursor nih.govmdpi.com. For instance, garcinoic acid (δ-13′-COOH-tocotrienolic acid) has been used in the synthesis of α-13′-hydroxychromanol and α-13′-carboxychromanol nih.govmdpi.com. Subsequent deuteromethylation can yield the deuterated internal standards mdpi.com.

Data Tables

While specific quantitative data on garcinoic acid levels in various research systems were not extensively detailed in the search results beyond the validation parameters for metabolite quantification, the following table illustrates typical validation parameters reported for quantitative LC-MS/MS methods utilizing stable isotope dilution analysis for related metabolites.

AnalyteLOD (nmol/L)LOQ (nmol/L)Precision (within-run RSDr, %)Accuracy (%)
α-13′-COOH5.317.8< 1588-94
α-13′-OH3.411.2< 1588-94

Chemical Synthesis and Semi Synthetic Approaches to Garcinoic Acid and Its Analogues

Total Synthesis Strategies for Garcinoic Acid

Total synthesis of garcinoic acid has been reported, providing a route to obtain the compound independently of natural sources. mdpi.com However, the reported total synthesis procedures can be lengthy, involving more than 15 steps, which can pose challenges for the efficient preparation of garcinoic acid and its analogues on a larger scale. mdpi.com

Semi-Synthetic Routes from Precursor Compounds (e.g., δ-Tocotrienol)

Semi-synthetic approaches, particularly those starting from naturally abundant precursors like δ-tocotrienol, offer a more efficient alternative for obtaining garcinoic acid and its derivatives. mdpi.com Garcinoic acid is structurally related to δ-tocotrienol, differing primarily by the presence of a trans-13′-carboxylic acid group on the side chain. researchgate.netmdpi.com This close relationship makes δ-tocotrienol a suitable starting material for semi-synthesis. mdpi.com

An efficient semi-synthetic method for garcinoic acid and its analogues utilizes δ-tocotrienol as the starting material. mdpi.com One approach involves a cross-metathesis reaction between a protected δ-tocotrienol and an acrylate (B77674) or methacrylate, followed by hydrolysis and deprotection steps. mdpi.com While this method provides a rapid path, the yield of garcinoic acid can be low. mdpi.com

An alternative semi-synthetic strategy focuses on the selective oxidation of the terminal methyl group of δ-tocotrienol. mdpi.com This route can involve converting an intermediate alcohol to an aldehyde using an oxidizing agent like Dess-Martin periodinane, followed by oxidation of the aldehyde to the corresponding carboxylic acid under conditions such as Pinnick oxidation. mdpi.com Removal of protecting groups then yields garcinoic acid. mdpi.com This method has been reported to achieve garcinoic acid in 6 steps with a total yield of approximately 18%, demonstrating improved efficiency compared to some previously reported methods. mdpi.com

Semi-synthesis from δ-(R)-garcinoic acid, isolated from Garcinia kola nuts, has also been described as an efficient strategy for preparing relevant δ-(R)-tocotrienol derivatives. nih.gov

Derivatization and Functional Group Modifications

Semi-synthesis allows for the chemical modification of natural products like garcinoic acid to create novel derivatives with potentially altered properties. researchgate.net Functional group interconversions are key in tailoring synthetic pathways to produce compounds with specific functionalities. solubilityofthings.com The carboxylic acid group in garcinoic acid, or other functional groups introduced during synthesis, can be modified. For example, carboxylic acids can be converted to esters or amides, significantly changing the molecule's characteristics. solubilityofthings.commsu.edu

Specific derivatization examples from research include the preparation of a garcinoic acid ester by reaction with diazomethane. acs.org This ester was then used in subsequent coupling reactions. acs.org

Synthesis of Garcinoic Acid Metabolites and Isoforms (e.g., α-, β-, γ-garcinoic acids)

Garcinoic acid serves as a starting material for the synthesis of various metabolites and isoforms, which are important for understanding their biological roles. researchgate.netnih.govnih.gov

Long-chain metabolites (LCMs) of vitamin E, such as α-13′-carboxychromanol (α-13′-COOH) and α-13′-hydroxychromanol (α-13′-OH), can be synthesized from garcinoic acid. researchgate.netresearchgate.net The synthesis of α-13′-COOH from garcinoic acid involves hydrogenation of the double bonds in the aliphatic side chain and subsequent methylation of the chroman ring system. researchgate.netresearchgate.net The corresponding alcohol, α-13′-OH, can be obtained by reduction of α-13′-COOH using a reducing agent like LiAlH4. researchgate.net Similarly, δ-13′-COOH and δ-13′-OH can be synthesized from garcinoic acid. researchgate.net

Semi-synthetic strategies have also been developed to access garcinoic acid isoforms that may not be readily available from natural sources, such as β-garcinoic acid and α-garcinoic acid. scispace.comresearchgate.net For instance, β- and α-garcinoic acid have been sequentially semi-synthesized from δ-garcinoic acid. scispace.com This can involve reactions that substitute the aromatic ring of δ-garcinoic acid with methyl groups. scispace.com

Research findings on the synthesis of metabolites include a scheme where hydrogenation of garcinoic acid (1) using a Pd/C cartridge yielded 13′-carboxy-δ-tocopherol (6). acs.orgnih.gov Reduction of the carboxylic group of compound 6 with LiAlH4 produced 13′-hydroxy-δ-tocopherol (8). acs.orgnih.gov Furthermore, 13′-carboxy-δ-tocopherol (6) was reacted to obtain α-tocopherol 13′-carboxylic acid (2), which was then reduced to the corresponding alcohol derivative (7). acs.orgnih.gov The glucuronyl metabolite of garcinoic acid (9) was prepared through a three-step synthetic sequence involving esterification, coupling with a glucuronate, and hydrolysis. acs.orgnih.gov

Preparation of Deuterated Standards for Research Applications

Deuterated standards of compounds like garcinoic acid are essential for research applications, particularly in analytical techniques such as mass spectrometry, where they are used for accurate quantification through isotope dilution methods. The preparation of deuterated standards typically involves introducing deuterium (B1214612) atoms into the molecule through various chemical reactions. nih.govnih.gov

Methods for preparing deuterated compounds include acid-base catalyzed reactions, the use of deuterated reagents (e.g., LiAlD4), and transition metal-catalyzed hydrogen-deuterium exchange reactions. nih.gov While specific details on the preparation of deuterated garcinoic acid standards were not extensively detailed in the search results, the general principles of deuteration chemistry would apply. One mention refers to the preparation of δ-(Z)-garcinoic acid using deuterated chloroform, suggesting the use of deuterated solvents in the synthesis or analysis process. Efficient methods for preparing deuterated aromatic compounds, which share structural features with the chroman core of garcinoic acid, involve treating the compound with an acid in a deuterated solvent. google.com

Mechanistic Investigations of Garcinoic Acid S Biological Activities

Modulation of Nuclear Receptors and Transcriptional Regulation

Nuclear receptors play critical roles in regulating gene expression in response to various ligands, including endogenous hormones, vitamins, and xenobiotics. Garcinoic acid has been shown to interact with several nuclear receptors, influencing pathways involved in xenobiotic metabolism, lipid metabolism, and inflammation.

Pregnane (B1235032) X Receptor (PXR) Agonism and Selectivity

Garcinoic acid has been identified as a selective and efficient agonist of the Pregnane X Receptor (PXR), also known as NR1I2. PXR is a master regulator of genes involved in the metabolism and transport of xenobiotics and endobiotics, primarily expressed in the liver and intestine. nih.govresearchgate.netosti.govosti.gov Activation of PXR by ligands leads to its heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to response elements in the promoter regions of target genes, modulating their transcription. nih.gov

Garcinoic acid's activity as a specific PXR agonist was demonstrated through various approaches, including screening on a panel of nuclear receptors, assessment of binding affinity, and structural analysis of the PXR-garcinoic acid complex. nih.govosti.govacs.org Screening across a panel of human nuclear receptors, including RXR, CAR, FXR, VDR, LXRα, LXRβ, PPARα, PPARδ, and PPARγ, revealed that garcinoic acid exhibits a high degree of selectivity for PXR, with minimal off-target activity observed only at the LXRβ receptor. guidetopharmacology.org

Ligand Binding Studies (e.g., Isothermal Titration Calorimetry)

Direct evidence of garcinoic acid's interaction with the human PXR ligand binding domain (LBD) has been obtained through isothermal titration calorimetry (ITC). nih.govacs.org ITC is a technique that measures the heat changes associated with molecular binding events, providing thermodynamic parameters such as binding affinity (Ka or Kd), enthalpy change (ΔH), and entropy change (ΔS), as well as stoichiometry (N). acs.orgceitec.czresearchgate.netmalvernpanalytical.com

ITC experiments have shown that garcinoic acid binds to a single site on the human PXR LBD. acs.orgresearchgate.net The binding affinity was determined, providing a dissociation constant (Kd) of 330 nM. acs.orgguidetopharmacology.orgresearchgate.netguidetopharmacology.org The binding is characterized by specific thermodynamic parameters: ΔG = -8.8 kcal/mol, ΔH = -6.4 kcal/mol, and -TΔS = -2.4 kcal/mol, with a stoichiometry (N) of approximately 0.9. acs.org In contrast, other vitamin E-related compounds, such as δ-tocotrienol and α-tocopherol 13′-carboxylic acid, did not show detectable binding to the PXR LBD in this assay. nih.govacs.org

Here is a summary of the ITC data for Garcinoic Acid binding to hPXR LBD:

ParameterValueUnit
Kd330nM
ΔG-8.8kcal/mol
ΔH-6.4kcal/mol
-TΔS-2.4kcal/mol
N~0.9Stoichiometry
Co-crystallization and Structural Basis of PXR-Garcinoic Acid Interaction

To elucidate the structural basis of the interaction between garcinoic acid and PXR, co-crystallization studies have been performed. Crystals of the human PXR LBD incubated with garcinoic acid were successfully grown and diffracted X-rays to a resolution of 2.3 Å. acs.orgresearchgate.net The resulting crystal structure revealed that garcinoic acid binds in a single orientation within the ligand binding pocket of the PXR LBD. acs.orgresearchgate.net

The structural analysis identified key interactions between garcinoic acid and specific amino acid residues within the PXR binding pocket. The fused ring moiety of garcinoic acid establishes van der Waals contacts, including face-to-face and edge-to-face π–π interactions, with aromatic residues such as F288, W299, and Y306. acs.orgresearchgate.net Hydrogen bonds are formed between the endocyclic oxygen and the phenolic hydroxyl group of garcinoic acid and residues Q285 and the backbone of S247, respectively. acs.orgresearchgate.net Additionally, the carboxylate moiety of garcinoic acid forms an ionic interaction with H407. acs.org These numerous specific contacts contribute to the potent binding affinity of garcinoic acid for PXR. osti.govacs.org

Effects on PXR-Regulated Gene and Protein Expression (e.g., CYP3A4, MDR1, ApoE)

Activation of PXR by garcinoic acid leads to the transcriptional regulation of its target genes, including those encoding drug-metabolizing enzymes and transporters. Key PXR-regulated genes include Cytochrome P450 3A4 (CYP3A4) and Multidrug Resistance protein 1 (MDR1, also known as P-glycoprotein). nih.govosti.govacs.orgwikipedia.org

Studies in human hepatocarcinoma cells (HepG2) and immortalized hepatic progenitor cells (HepaRG) have shown that garcinoic acid increases PXR protein expression in a dose-dependent manner. osti.govresearchgate.netresearchgate.net Furthermore, garcinoic acid treatment significantly increased the expression of CYP3A4 at both the protein and mRNA levels in HepG2 cells. osti.govresearchgate.netresearchgate.net Similarly, MDR1 gene expression and activity were also upregulated by garcinoic acid in HepG2 cells. researchgate.netresearchgate.net The magnitude of PXR protein expression response to garcinoic acid was observed to be higher in HepaRG cells compared to HepG2 cells and was significantly greater than that induced by certain α-tocopherol metabolites. researchgate.net

In vivo studies in mice have corroborated these findings, demonstrating a dose-dependent stimulation effect of garcinoic acid on PXR protein and mRNA expression in liver tissue. nih.govosti.govacs.org PXR mRNA levels also increased in the intestine upon garcinoic acid treatment, although protein expression did not significantly increase in this tissue, possibly due to lower basal PXR levels compared to the liver. nih.govacs.org Garcinoic acid also increased CYP3A4 (corresponding to CYP3A11 in mice) and MDR1 protein expression in both liver and intestinal tissues of mice. nih.govacs.orgresearchgate.net

Moreover, garcinoic acid has been shown to activate PXR in mouse brain and isolated astrocytes. osti.govresearchgate.netnih.gov This activation is compatible with PXR's role in the ApoE-mediated detoxification of amyloid-β peptide, a molecule implicated in Alzheimer's disease. osti.govresearchgate.netnih.gov Garcinoic acid treatment led to the upregulation of ApoE efflux and MDR1 transporter expression in mouse astrocytes and brain tissue, effects associated with reduced amyloid-β deposition in a transgenic mouse model of Alzheimer's disease. researchgate.netnih.gov While garcinoic acid also modulated PPARγ and ApoE efflux, the ApoE efflux response induced by garcinoic acid was not affected by pharmacological inhibition of PPARγ activity, suggesting a distinct mechanism potentially involving PXR and MDR1 upregulation. researchgate.netnih.gov

Summary of Garcinoic Acid's effects on PXR-regulated genes:

Target GeneEffect in HepG2 CellsEffect in HepaRG CellsEffect in Mouse LiverEffect in Mouse IntestineEffect in Mouse Astrocytes/Brain
PXR (protein)Increased (dose-dependent) researchgate.netIncreased (higher response than HepG2) researchgate.netIncreased (dose-dependent) nih.govacs.orgNo significant increase in protein, but mRNA increased nih.govacs.orgIncreased researchgate.netnih.gov
PXR (mRNA)Increased researchgate.netNot specifiedIncreased (dose-dependent) nih.govacs.orgIncreased nih.govacs.orgNot specified
CYP3A4Increased (protein and mRNA) researchgate.netNot specifiedIncreased (protein) nih.govacs.orgIncreased (protein) nih.govacs.orgNot specified
MDR1Increased (gene expression and activity) researchgate.netNot specifiedIncreased (protein) nih.govacs.orgIncreased (protein) nih.govacs.orgIncreased researchgate.netnih.gov
ApoENot specifiedNot specifiedNot specifiedNot specifiedIncreased efflux/expression researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Garcinoic acid has also been characterized as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.netucsd.edu PPARγ is a lipid-sensing transcription factor involved in glucose and lipid metabolism, adipogenesis, and inflammation. nih.govresearchgate.netucsd.edurcsb.org

Studies have shown that garcinoic acid can activate PPARγ signaling. researchgate.net Co-stimulation of PPARγ with garcinoic acid and the orthosteric agonist pioglitazone (B448) resulted in additive transcriptional activity, suggesting distinct mechanisms of activation. nih.govucsd.edu Structural studies indicate that garcinoic acid can bind to two sites within the PPARγ ligand binding domain, including the orthosteric site and an allosteric site. nih.govresearchgate.netucsd.edurcsb.orgpatsnap.com The binding of two garcinoic acid molecules to the PPARγ-garcinoic acid complex has been observed, with one molecule located at an allosteric site. nih.govucsd.edu This allosteric modulation by garcinoic acid leads to an unanticipated co-factor recruitment profile for garcinoic acid-bound PPARγ compared to canonical PPARγ agonists. nih.govucsd.edu Gene expression analysis has also revealed different effects of garcinoic acid and pioglitazone on PPAR signaling in hepatocytes, further supporting distinct modulatory properties. nih.govucsd.edu

In mouse cortical astrocytes, garcinoic acid up-regulated PPARγ expression and ApoE efflux, with an efficacy comparable to its metabolic precursor δ-tocotrienol and higher than certain α-tocopherol metabolites. researchgate.netnih.govnih.govfundanetsuite.comresearchgate.net These findings suggest a role for PPARγ modulation in some of the biological effects of garcinoic acid, although its effects on ApoE efflux appear to be at least partially independent of PPARγ activity, as mentioned in Section 4.1.1.3. researchgate.netnih.gov

Modulation of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Activation

Garcinoic acid has demonstrated anti-inflammatory properties, and mechanistic investigations suggest that these effects involve the modulation of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. osti.govresearchgate.netbiorxiv.orgresearchgate.net NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. biorxiv.orgescholarship.org

Studies investigating the effects of garcinoic acid on SARS-CoV-2 spike glycoprotein (B1211001) S1-induced hyper-inflammation in human peripheral blood mononuclear cells (PBMCs) have shown that garcinoic acid significantly reduces the increased secretion of pro-inflammatory cytokines such as TNFα, IL-6, IL-1β, and IL-8. biorxiv.org Mechanistically, garcinoic acid inhibited both the cytoplasmic activation, DNA binding, and transcriptional activity of NF-κB in these stimulated PBMCs. biorxiv.org Specifically, garcinoic acid produced significant inhibition of the phosphorylation of p65 and IκBα, key events in NF-κB activation. biorxiv.org Reporter gene assays further confirmed that garcinoic acid inhibited NF-κB DNA binding capacity and NF-κB-driven luciferase expression. biorxiv.org

Furthermore, PXR activation, which is induced by garcinoic acid, has been shown to repress NF-κB activity. escholarship.org This suggests a potential interplay between PXR agonism and NF-κB modulation in the anti-inflammatory effects of garcinoic acid. escholarship.org

Anti-inflammatory Mechanism Elucidation

Garcinoic acid exhibits anti-inflammatory effects through multiple pathways, impacting inflammasome activation, pro-inflammatory enzyme activity, cytokine production, immune cell function, and efferocytosis. researchgate.netnih.govnih.govresearchgate.netnih.govpatsnap.commarmara.edu.trnews-medical.netresearchgate.net

Inhibition of Inflammasome Pathways (e.g., NLRP3 Inflammasome, Pyroptosis)

Garcinoic acid has been shown to suppress the activation of the NLRP3 inflammasome and subsequent pyroptosis in murine macrophages. nih.govresearchgate.netresearcher.life Studies using lipopolysaccharides (LPS) in combination with adenosine (B11128) triphosphate (ATP) to induce canonical NLRP3 inflammasome activation and pyroptosis in murine J774A.1 macrophages demonstrated that garcinoic acid treatment significantly reduced the stimulation of the transcription factor NF-κB. nih.govresearchgate.net This treatment also led to decreased expression of inflammasome-related genes and a marked downregulation of the autoproteolytic cleavage of caspase-1 (Casp-1). nih.govresearchgate.net Consequently, garcinoic acid exerted an inhibitory effect on pyroptosis. nih.govresearchgate.net These findings were validated using the known NLRP3 inflammasome inhibitor MCC950. nih.govresearchgate.netresearcher.life

Suppression of Pro-inflammatory Enzyme Activities (e.g., mPGES-1, iNOS, COX-2)

Garcinoic acid has been reported to produce anti-inflammatory effects by inhibiting the expression of cyclo-oxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 cells. researchgate.netbiorxiv.org Studies have shown that garcinoic acid can significantly diminish the LPS-induced upregulation of iNOS and COX-2 expression, as well as the formation of their respective signaling molecules, nitric oxide and prostanoids. nih.govresearchgate.net Natural and semisynthetic isoforms of garcinoic acid have also been identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). researchgate.netcore.ac.uk Both beta- and gamma-garcinoic acid isoforms exhibited low IC50 values for mPGES-1 inhibition, suggesting that the affinity of these tocotrienol (B1241368) analogues for mPGES-1 likely contributes to their anti-inflammatory potential. researchgate.net

Modulation of Cytokine and Chemokine Production (e.g., TNFα, IL-6, IL-1β, IL-8)

Garcinoic acid has demonstrated the ability to reduce the production of pro-inflammatory cytokines. In human peripheral blood mononuclear cells (PBMCs) stimulated with SARS-CoV-2 spike protein S1, garcinoic acid significantly reduced the secretion of TNFα, IL-6, IL-1β, and IL-8. news-medical.netbiorxiv.orgresearchgate.net This modulation of cytokine production is considered a significant observation, as excessive release of these cytokines is characteristic of the cytokine storm observed in severe inflammatory conditions. news-medical.netbiorxiv.org

The following table summarizes the effect of garcinoic acid on the secretion of key pro-inflammatory cytokines in SARS-CoV-2 spike protein S1-stimulated human PBMCs:

CytokineEffect of Garcinoic Acid TreatmentReferences
TNFαSignificantly reduced secretion news-medical.netbiorxiv.orgresearchgate.net
IL-6Significantly reduced secretion news-medical.netbiorxiv.orgresearchgate.net
IL-1βSignificantly reduced secretion news-medical.netbiorxiv.orgresearchgate.net
IL-8Significantly reduced secretion news-medical.netbiorxiv.orgresearchgate.net

Impact on Immune Cell Sub-populations and Function (e.g., Macrophage Activation, Lymphocyte Modulation)

Garcinoic acid has been found to exhibit anti-inflammatory effects in activated murine macrophages. researchgate.netnih.gov In LPS-activated mouse RAW264.7 macrophages, garcinoic acid attenuated the inflammatory response. nih.govresearchgate.net Furthermore, studies in mice have detected modulation of lymphocyte sub-populations in blood and spleen, indicating immune regulative properties of garcinoic acid. nih.govresearchgate.netacs.org

Enhancement of Efferocytosis Pathways

Garcinoic acid has been shown to enhance efferocytosis, the process of clearing apoptotic cells, which is crucial for inflammation resolution. nih.govpatsnap.commarmara.edu.trresearchgate.net In vitro studies using macrophages indicated that garcinoic acid enhances efferocytosis through the involvement of MerTK, LRP-1, and TIM4 receptors. nih.govpatsnap.commarmara.edu.tr This process also involves specialized pro-resolving lipid mediators (SPMs), such as lipoxin A4 and resolvin E1. nih.govpatsnap.commarmara.edu.tr Mechanistically, the pro-resolving role of garcinoic acid may partially depend on Nrf2 activity and stress response effects, as Nrf2 silencing and HO-1 inhibition in macrophages reduced both efferocytosis and the effects of SPMs induced by garcinoic acid. nih.govpatsnap.commarmara.edu.tr

Enzymatic Inhibition and Molecular Docking Studies

Beyond its impact on inflammatory enzymes, garcinoic acid has been investigated for its inhibitory effects on other enzymes through in vitro studies and molecular docking simulations. Garcinoic acid has been identified as an inhibitor of DNA polymerase beta (pol β). mdpi.comresearchgate.net Studies have reported an IC50 value of 11 µM for the inhibition of human pol β by garcinoic acid. mdpi.com Preliminary structure-activity relationship studies suggest that the length of the side chain plays a role in the potency of garcinoic acid's inhibition of human pol β. mdpi.com

Molecular docking studies have been employed to understand the binding interactions of garcinoic acid with various enzymes and receptors. For instance, molecular docking, MM/GBSA calculations, and molecular dynamics simulations were used to assess the activity of garcinoic acid against alpha-glucosidase and alpha-amylase, suggesting potential dual inhibitor capabilities with IC50 values of 28.91 ± 3.61 µM for α-amylase and 41.08 ± 6.03 µM for α-glucosidase. Molecular docking studies have also explored the interaction of garcinoic acid with the Pregnane X receptor (PXR), revealing that garcinoic acid binds within the PXR ligand binding pocket, forming van der Waals contacts and pi-pi interactions with specific amino acid residues. acs.org Additionally, molecular modeling and simulation techniques have been utilized to investigate the inhibitory potential of garcinoic acid against Anaplastic Lymphoma Kinase (ALK) and its mutants, as well as its binding affinity to other receptor tyrosine kinases like EGFR, c-Met, VEGFR2, c-Src, IGF1R, and JAK2. These computational studies suggest that garcinoic acid can form strong connections with these proteins, indicating potential enzyme inhibition capabilities.

The following table provides a summary of enzymes and receptors targeted by garcinoic acid, along with relevant findings from enzymatic inhibition and molecular docking studies:

Target Enzyme/ReceptorType of StudyKey FindingsReferences
mPGES-1Enzymatic InhibitionInhibition of activity (IC50 values reported for isoforms). researchgate.netcore.ac.uk
iNOSEnzymatic Inhibition, Gene ExpressionInhibition of expression and activity. researchgate.netbiorxiv.orgnih.govresearchgate.netnih.gov
COX-2Enzymatic Inhibition, Gene ExpressionInhibition of expression and activity. researchgate.netbiorxiv.orgnih.govresearchgate.netnih.gov
NLRP3 InflammasomeCellular StudiesSuppression of activation. nih.govresearchgate.netresearcher.life
Caspase-1Cellular StudiesDownregulation of autoproteolytic cleavage. nih.govresearchgate.net
α-amylaseEnzymatic Inhibition, Molecular DockingInhibition of activity (IC50: 28.91 ± 3.61 µM). Molecular docking supports activity.
α-glucosidaseEnzymatic Inhibition, Molecular DockingInhibition of activity (IC50: 41.08 ± 6.03 µM). Molecular docking supports activity.
DNA Polymerase β (pol β)Enzymatic InhibitionInhibition of activity (IC50: 11 µM). Side chain length influences potency. mdpi.comresearchgate.net
Pregnane X Receptor (PXR)Molecular Docking, CrystallographyBinds within the ligand binding pocket, forming specific interactions; identified as a selective agonist. acs.org
Anaplastic Lymphoma Kinase (ALK)Enzymatic Inhibition, Molecular DockingInhibition of enzymatic activity (IC50: 0.048 ± 0.003 μM). Molecular docking suggests strong binding.
Receptor Tyrosine Kinases (EGFR, c-Met, VEGFR2, c-Src, IGF1R, JAK2)Molecular DockingMolecular docking suggests potential binding affinity and strong connections with proteins.
FimH proteinMolecular DockingMolecular docking studies have been conducted to explore binding features. nih.gov
Acetylcholinesterase (AChE)Enzymatic Inhibition, Molecular DockingModerate inhibitory activities against AChE and BChE; docking studies show binding interactions. (Note: Study was on Garcinia hombroniana constituents, including garcihombronanes, not specifically garcinoic acid). nih.gov
Butyrylcholinesterase (BChE)Enzymatic Inhibition, Molecular DockingModerate inhibitory activities against AChE and BChE; docking studies show binding interactions. (Note: Study was on Garcinia hombroniana constituents, including garcihombronanes, not specifically garcinoic acid). nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

Garcinoic acid has demonstrated potential as an inhibitor of both α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Studies comparing garcinoic acid to acarbose, a known inhibitor, have shown promising results based on computed IC50 values. Garcinoic acid exhibited IC50 values of 28.91 ± 3.61 µM for α-amylase and 41.08 ± 6.03 µM for α-glucosidase. These values suggest that garcinoic acid may possess dual inhibitory potential against these enzymes. Molecular docking studies, MM/GBSA calculations, and molecular dynamics simulations have been employed to assess the chemical activities of garcinoic acid against alpha-glucosidase and alpha-amylase, illustrating interactions among atoms and indicating firm connections with the enzymes. The docking score for alpha amylase was reported as -4.495, while for alpha glucosidase it was -2.792, suggesting a superior affinity for alpha amylase compared to alpha glucosidase.

EnzymeGarcinoic Acid IC50 (µM)Acarbose IC50 (µM)
Alpha-Amylase28.91 ± 3.6146.90 ± 5.02
Alpha-Glucosidase41.08 ± 6.0362.08 ± 4.68
Data compiled from search result .

DNA Polymerase Beta (pol β) Inhibition

Garcinoic acid has been identified as an inhibitor of DNA polymerase beta (pol β). researchgate.netmdpi.comnih.gov Pol β is an enzyme involved in DNA repair, and its overexpression has been noted in various cancer cells. mdpi.comscirp.orgresearchgate.net Inhibition of pol β can lead to antiproliferative and antitumor effects. scirp.orgresearchgate.net Garcinoic acid demonstrated an inhibitory activity on human pol β with an IC50 value of 11 µM. mdpi.com Preliminary structure-activity relationship (SAR) studies have suggested that the length of the side chain of garcinoic acid plays a significant role in its potency for inhibiting human pol β. mdpi.com

EnzymeGarcinoic Acid IC50 (µM)
Human DNA Polymerase β11
Data compiled from search result mdpi.com.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Garcinoic acid has also been investigated for its inhibitory effects on Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that is sometimes referred to as CD246. Studies have shown that garcinoic acid can inhibit ALK enzymatic activity with an IC50 value of 0.048 ± 0.003 μM. This places garcinoic acid among compounds identified as potent ALK inhibitors in comparative studies. Computational techniques have been used to assess the effectiveness of natural compounds, including garcinoic acid, in inhibiting ALK and its specific mutations, as well as analyzing their binding affinity to various receptor tyrosine kinases.

EnzymeGarcinoic Acid IC50 (µM)
ALK0.048 ± 0.003
Data compiled from search result .

Modulation of Cellular Processes and Molecular Targets

Beyond direct enzyme inhibition, garcinoic acid influences various cellular processes and interacts with molecular targets, contributing to its observed biological activities.

Effects on Amyloid-β (Aβ) Aggregation and Clearance Mechanisms

Garcinoic acid has shown potential in addressing amyloid-β (Aβ) aggregation and promoting clearance, processes implicated in neurodegenerative diseases like Alzheimer's disease. Garcinoic acid significantly reduced Aβ aggregation and accumulation in mouse cortical astrocytes. nih.govnih.govresearchgate.net Mechanistic investigations suggest that garcinoic acid interferes with the aggregation properties of Aβ. nih.gov Furthermore, it appears to be effective in stimulating ApoE efflux and MDR1 transporter expression, which are important for sustaining the cellular clearance of Aβ. nih.govnih.gov This detoxification response may be linked to the marked up-regulation of PPARγ and PXR nuclear receptors, whose expression is impaired by Aβ treatment. nih.govnih.gov These effects were associated with reduced Aβ deposition in the brain of a transgenic mouse model of Alzheimer's disease. nih.govnih.gov

Interactions with Cell Surface Receptors (e.g., CD44, CD47, Folate Receptor, EGFR, HER2)

Computational methods have been utilized to investigate the chemical activities of garcinoic acid against several expressed surface receptor proteins, including CD44, CD47, folate receptor, EGFR, and HER2. These studies explored the active sites of the receptors, illustrating the interaction among atoms and suggesting that garcinoic acid establishes connections with these receptors. The findings from these computational investigations indicate that garcinoic acid may have the capacity to restrict the functioning of these receptors. Molecular docking studies have provided docking scores for some of these receptors, with the folate receptor showing the lowest docking score of -7.780, indicating a potentially favorable affinity.

Regulation of Oxidative Stress Pathways

Garcinoic acid has demonstrated antioxidant activity. In a cell-free assay, it exhibited higher antioxidant activity compared to (±)-α-tocopherol. lipidmaps.orgcaymanchem.com Additionally, garcinoic acid has been shown to inhibit IL-1β-induced microsomal prostaglandin E2 synthase-1 (mPGES-1) activity. lipidmaps.orgcaymanchem.com Research also suggests garcinoic acid's potential as an anti-inflammatory agent, with observed effects on the regulation of the NLRP3 inflammasome and pyroptosis in vitro. researchgate.net Furthermore, studies have indicated that garcinoic acid treatment can decrease intra-plaque inflammation by attenuating nitrotyrosinylation and modulate lymphocyte sub-populations, showing immune regulative properties. researchgate.net Its effects on inflammatory mediators and pathways like NF-κB have also been noted. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Garcinoic Acid Analogues

Impact of Chromanol Ring Modifications on Biological Activity

The chromanol ring system is a fundamental component of garcinoic acid and its analogues. Research indicates that the integrity of this moiety is important for certain biological activities. For instance, studies on the inhibition of human DNA polymerase β by garcinoic acid and its analogues revealed that opening the dihydropyran ring, as seen in chrysochlamic acid, resulted in a loss of inhibitory activity, suggesting the chromane (B1220400) head is essential for this interaction. uni.lu

Modifications to the phenolic hydroxyl group on the chromanol ring appear to be more tolerated, depending on the specific biological target. In the context of hpol β inhibition, capping the phenolic OH group with a methyl group led to only a slightly decreased activity compared to garcinoic acid, indicating that this position can accommodate modifications. uni.lu Conversely, for other activities, such as antioxidant activity, the hydroxyl group on the C6-position of the chromanol ring is considered indispensable. nih.gov

Role of Side Chain Saturation and Length on Target Interactions

The aliphatic side chain of garcinoic acid plays a significant role in its interactions with biological targets. Studies investigating the inhibition of hpol β by garcinoic acid and its homologs demonstrated that the length of the side chain is critical for potency. Homologs with shorter side chains exhibited significantly decreased inhibitory activity compared to garcinoic acid. uni.lu For example, a homolog with one less isoprene (B109036) unit showed an IC50 value of >120 µM, while garcinoic acid had an IC50 of 11 µM against hpol β. uni.lu

The saturation of the side chain also influences activity. In studies exploring 5-lipoxygenase (5-LOX) inhibition, saturation of the Δ11′,12′ double bond in the side chain impaired the inhibitory activity. This suggests that the presence and position of double bonds in the side chain are important for optimal interaction with certain enzymes.

Data illustrating the impact of side chain length on hpol β inhibition:

CompoundSide Chain Length (Isoprene Units)hpol β IC50 (µM)
Garcinoic Acid311
Homolog 11>120
Homolog 2252

Influence of Carboxylic Acid Group on Pharmacological Profile

The terminal carboxylic acid group of garcinoic acid is a key functional group that significantly impacts its biological activity. Research on hpol β inhibition clearly shows that the terminal carboxylic acid group is essential for activity. uni.lu Esterification of this carboxylic acid group resulted in a complete loss of hpol β inhibition. uni.lu

Comparative Analysis of Natural and Semi-Synthetic Isoforms

Garcinoic acid exists in different isoforms (alpha, beta, gamma, and delta), which vary in the methylation pattern of the chromanol ring. Natural sources primarily yield delta- and gamma-garcinoic acid, while alpha and beta isoforms can be accessed through semi-synthetic methods. Comparative studies of these isoforms have revealed differences in their biological potencies against specific targets.

For example, in the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), all four isoforms showed inhibitory activity. However, the beta- and gamma-garcinoic acid isoforms exhibited the lowest IC50 values, indicating higher potency compared to the alpha and delta isoforms. Specifically, gamma-garcinoic acid had an IC50 of 2.0 µM, and beta-garcinoic acid had an IC50 of 2.8 µM against mPGES-1. This suggests that the methylation pattern on the chromanol ring influences the affinity for mPGES-1.

Data illustrating the mPGES-1 inhibitory activity of garcinoic acid isoforms:

Garcinoic Acid IsoformmPGES-1 IC50 (µM)
Alpha7.8
Beta2.8
Gamma2.0
Delta6.7

Advanced Research Methodologies and Computational Approaches Utilized in Garcinoic Acid Studies

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are fundamental to understanding the cellular and molecular mechanisms of garcinoic acid. These models allow for controlled experiments to investigate specific cellular responses and signaling pathways.

Studies have utilized various cell lines to explore the effects of garcinoic acid. For instance, human hepatocarcinoma cells (HepG2) and immortalized hepatic progenitor cells (HepaRG) have been used to investigate garcinoic acid's activity as a pregnane (B1235032) X receptor (PXR) agonist. In HepG2 cells, garcinoic acid demonstrated a dose-dependent increase in PXR protein expression, as well as the expression of downstream targets like CYP3A4 (both protein and mRNA) and MDR1 (gene expression and activity). nih.gov HepaRG cells showed an even higher response of PXR protein to garcinoic acid treatment. nih.gov Human colorectal cancer cell lines, such as HT29 and its mucous-secreting counterpart HT29-MTX, have also shown increased PXR and CYP3A4 protein expression upon treatment with garcinoic acid. acs.org

Murine RAW264.7 macrophages have been employed to study the anti-inflammatory potential of garcinoic acid. In these cells, garcinoic acid was shown to block the lipopolysaccharide (LPS)-induced expression of inflammatory mediators like Tnfα, Il6, Il1β, Cox2, and iNos in a dose-dependent manner. goettingen-research-online.de At a concentration of 5 μM, garcinoic acid significantly decreased the RNA expression of Il6, Il1β, Cox2, and iNos. goettingen-research-online.de Further mechanistic insights in murine J774A.1 macrophages stimulated with LPS and adenosine (B11128) triphosphate (ATP) revealed that garcinoic acid significantly reduced the stimulation of the transcription factor nuclear factor 'ĸ-light-chain-enhancer' of activated B-cells (NF-ĸB), decreased the expression of inflammasome-related genes, and markedly downregulated the autoproteolytic cleavage of caspase-1 (Casp-1). researchgate.net This resulted in an inhibitory effect on pyroptosis. researchgate.net

Cell-free assays, such as the ThT fluorescence assay, have been used to investigate the direct influence of garcinoic acid on β-amyloid (Aβ) aggregation. nih.gov Transmission electron microscopy (TEM) images provided visual evidence of how garcinoic acid treatment affects Aβ fibril formation. nih.gov Mouse astrocytes have also been utilized, confirming garcinoic acid as a potent activator of PXR protein expression and demonstrating its ability to stimulate the expression of CYP4F2 and MDR1, which are PXR reporter genes. nih.gov

Data from in vitro studies highlight the diverse cellular targets and pathways modulated by garcinoic acid:

Cell Line/ModelKey FindingRelevant Target/PathwaySource
HepG2 cellsIncreased PXR, CYP3A4, and MDR1 expressionPXR signaling pathway nih.gov
HepaRG cellsHigher PXR protein response compared to HepG2PXR signaling pathway nih.gov
HT29 and HT29-MTX cellsIncreased PXR and CYP3A4 protein expressionPXR signaling pathway acs.org
RAW264.7 macrophagesBlocked LPS-induced expression of inflammatory mediators (Tnfα, Il6, etc.)Inflammatory pathways (e.g., NF-κB) goettingen-research-online.de
J774A.1 macrophagesReduced NF-ĸB stimulation, decreased inflammasome gene expression, inhibited Casp-1 cleavageNLRP3 inflammasome, pyroptosis, NF-ĸB signaling pathway researchgate.net
Cell-free Aβ assayInfluenced Aβ aggregationAβ aggregation nih.gov
Mouse astrocytesActivated PXR, stimulated CYP4F2 and MDR1 expressionPXR signaling pathway nih.gov

In Vivo Preclinical Models for Pathway Elucidation

In vivo preclinical models, primarily using mice, are essential for validating in vitro findings and elucidating the systemic effects and pathway modulation by garcinoic acid within a living organism.

Studies in mice have confirmed the activity and target engagement of garcinoic acid observed in in vitro settings. Garcinoic acid treatment in mice has shown a dose-dependent stimulatory effect on PXR protein and mRNA expression in liver tissue. acs.org PXR mRNA also increased in intestine upon garcinoic acid treatment, although the protein expression increase was not statistically significant in this tissue compared to the liver. acs.org Garcinoic acid also increased CYP3A4 (corresponding to CYP3A11 isoform in mice) protein expression in both liver and gut tissues. acs.org These findings corroborate the role of garcinoic acid as a PXR agonist in vivo. nih.gov

Preclinical models have also been used to investigate the effects of garcinoic acid on inflammatory responses and related conditions. In high-fat diet-fed ApoE−/− mice, garcinoic acid treatment decreased intra-plaque inflammation by attenuating nitrotyrosinylation. nih.gov Modulation of lymphocyte sub-populations in blood and spleen, including a significant downregulation of CD4-positive T cells and upregulation of natural killer (NK) and natural killer T (NKT) cells, has also been detected in garcinoic acid-treated mice, indicating immune regulatory properties. goettingen-research-online.denih.gov

Furthermore, in vivo studies have explored the potential of garcinoic acid in preventing β-amyloid (Aβ) deposition in the mouse brain. nih.gov Garcinoic acid was found to up-regulate MDR1 expression not only in mouse astrocytes in vitro but also in vivo in the brain of both wild-type (WT) and transgenic (Tg) mice. nih.gov The treatment also stimulated the expression of CYP4F2, another PXR-regulated gene. nih.gov

Key in vivo findings regarding garcinoic acid include:

Animal ModelKey FindingRelevant Tissue/OrganSource
MiceDose-dependent increase in liver PXR protein and mRNA expressionLiver acs.org
MiceIncreased intestinal PXR mRNA expressionIntestine acs.org
MiceIncreased liver and gut CYP3A4 protein expressionLiver, Gut acs.org
ApoE−/− miceDecreased intra-plaque inflammation by attenuating nitrotyrosinylationArteries (Plaque) nih.gov
MiceModulation of lymphocyte sub-populations (CD4, NK, NKT cells)Blood, Spleen goettingen-research-online.denih.gov
WT and Tg miceUp-regulation of MDR1 expression in the brainBrain nih.gov
WT and Tg miceStimulation of CYP4F2 expression in the brainBrain nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for investigating the interactions between garcinoic acid (as a ligand) and its target proteins at an atomic level. openaccessjournals.comnih.gov These methods help predict binding orientations, affinities, and the dynamic behavior of the ligand-target complex. openaccessjournals.comnih.gov

Molecular docking has been utilized to investigate the interactions between phytochemicals, including garcinoic acid, and target proteins. researchgate.net This technique predicts the preferred binding orientation and affinity of a small molecule within the active site of a target macromolecule, providing insights into binding mechanisms and energetics. openaccessjournals.comnih.gov

Molecular dynamics simulations complement docking studies by providing a more realistic view of the dynamic changes and stability of the protein-ligand complex over time. nih.govmdpi.com These simulations can help understand conformational changes upon ligand binding and assess the stability of the interaction. nih.gov The co-crystallization of garcinoic acid with the ligand-binding domain (LBD) of PXR has provided structural data that supports the binding potency of garcinoic acid, explained by the presence of several stable interactions observed in crystallographic data. nih.govacs.orgresearchgate.net This structural information is invaluable for guiding and validating molecular docking and dynamics simulations.

While the search results specifically mention the crystal structure of the PXR-garcinoic acid complex nih.govacs.orgresearchgate.net, detailed outcomes of molecular docking or dynamics simulations specifically focused on garcinoic acid binding to other potential targets were not extensively provided. However, the general application of these techniques in studying ligand-target interactions of compounds like garcinoic acid is well-established. openaccessjournals.comnih.gov

Gene Expression Profiling and Proteomic Analysis Techniques (e.g., RT-qPCR, Western Blot, IHC)

Techniques for analyzing gene expression and protein levels are critical for understanding the molecular impact of garcinoic acid treatment on cells and tissues.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method used to quantify the mRNA expression levels of specific genes. plos.org This technique has been widely applied in garcinoic acid studies to measure the transcriptional response of target genes. For example, RT-qPCR was used to assess the mRNA expression of PXR, CYP3A4, and MDR1 in human liver cells and mouse liver and gut tissue upon garcinoic acid treatment. nih.govacs.org It has also been used to measure the expression levels of inflammatory response genes like Tnfα, Il6, Il1β, Cox2, and iNos in macrophages treated with garcinoic acid. goettingen-research-online.de

Western blot is a semi-quantitative method used to detect and quantify specific proteins in complex biological samples. plos.org This technique complements gene expression analysis by providing information on the actual protein levels. Western blot has been used to investigate the protein expression of PXR and CYP3A4 in human liver cells and mouse liver and gut tissue following garcinoic acid administration. nih.govacs.org It has also been applied to measure the protein expression of inflammatory mediators like Cox2 and iNos in macrophages. goettingen-research-online.de

Immunohistochemistry (IHC) is a technique used to visualize the location and expression pattern of specific proteins within tissue samples. uit.no While not explicitly detailed for garcinoic acid studies in the provided results, IHC is a standard method for validating protein expression findings from Western blot in a tissue context.

Proteomic analysis techniques aim to identify, characterize, and quantify the entire set of proteins (the proteome) in a sample. nih.govabcam.com Mass spectrometry (MS)-based methods are central to proteomics, allowing for the identification and quantification of proteins and their modifications. nih.govabcam.commdpi.com Both bottom-up (digesting proteins into peptides before MS) and top-down (analyzing intact proteins by MS) approaches are used. abcam.commdpi.com Gel-based methods like two-dimensional gel electrophoresis (2DGE) are also employed for protein separation before analysis. nih.govabcam.com While the search results discuss proteomic techniques in general nih.govabcam.commdpi.comcytivalifesciences.com, specific detailed proteomic analyses conducted with garcinoic acid were not provided. However, these techniques represent advanced methodologies that could be applied to gain a broader understanding of garcinoic acid's impact on the cellular proteome.

Summary of Gene Expression and Proteomic Techniques:

TechniquePurposeApplication in Garcinoic Acid StudiesSource
RT-qPCRQuantify mRNA expression levelsMeasuring expression of PXR, CYP3A4, MDR1, Tnfα, Il6, Il1β, Cox2, iNos nih.govacs.orggoettingen-research-online.de
Western BlotDetect and quantify specific proteinsMeasuring protein levels of PXR, CYP3A4, Cox2, iNos nih.govacs.orggoettingen-research-online.de
IHCVisualize protein location and expressionStandard technique for tissue protein analysis (general application, not specifically detailed for GA) uit.nonih.gov
Proteomic AnalysisIdentify and quantify entire protein setGeneral methods (MS-based, gel-based) applicable to study GA's impact on proteome nih.govabcam.commdpi.com

Future Perspectives and Research Trajectories for Garcinoic Acid

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular mechanisms by which garcinoic acid exerts its effects is a critical area for future research. While some targets and pathways have been identified, a comprehensive understanding is still developing.

Recent studies have indicated that GA can modulate signal transduction pathways involved in inflammation. For instance, GA has been shown to modulate the MKK3/6-p38/SAPK pathway and its interplay with ERK1/2, influencing the secretion of pro-inflammatory cytokines like IL-6, IL-1α, and IL-1β in vaginal epithelial cells infected with C. albicans. mdpi.com This modulation suggests a potential mechanism for GA to mitigate the immune response in such infections. mdpi.com

Furthermore, garcinoic acid has been identified as a selective agonist of the pregnane (B1235032) X receptor (PXR). guidetopharmacology.orgacs.orgnih.govchemrxiv.orgresearchgate.net PXR is a nuclear receptor that plays a significant role in the metabolism and disposition of xenobiotics and is also implicated in inflammatory and immune responses. acs.orgchemrxiv.orgresearchgate.net The selective activation of PXR by GA suggests its potential as a lead compound for developing new PXR-regulating modulators. acs.orgnih.gov

Research also indicates that garcinoic acid can inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) activity. lipidmaps.orgresearchgate.netscispace.com mPGES-1 is an enzyme involved in the synthesis of prostaglandin E2, a key mediator of inflammation. Inhibition of mPGES-1 by GA may contribute to its anti-inflammatory effects. lipidmaps.orgresearchgate.netscispace.com

Additional research has explored the effects of GA on other pathways, including the inhibition of cyclo-oxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) expressions in LPS-stimulated macrophages. researchgate.net GA has also demonstrated effects on the regulation of the NLRP3 inflammasome and pyroptosis in vitro, providing further mechanistic insights into its anti-inflammatory mode of action. researchgate.netresearchgate.net More recently, GA has been shown to enhance efferocytosis through the involvement of MerTK, LRP-1, and TIM4, and specialized pro-resolving lipid mediators (SPMs), suggesting a role in inflammation resolution that may depend, in part, on Nrf2 activity. nih.gov

Future research should aim to identify additional novel molecular targets and comprehensively map the signaling networks influenced by garcinoic acid across various cell types and disease models. Techniques such as proteomics, transcriptomics, and advanced live-cell imaging could be employed to gain deeper insights into these interactions.

Exploration of Garcinoic Acid as a Chemical Probe for Biological Systems

Garcinoic acid's ability to selectively interact with specific molecular targets, such as the pregnane X receptor, positions it as a valuable chemical probe for investigating the biological roles of these targets. acs.orgnih.govresearchgate.net Chemical probes are small molecules that can selectively modulate the activity of a protein or pathway, allowing researchers to study its function in biological systems.

Given that currently available PXR ligands may lack high selectivity and exhibit toxicity or off-target effects, garcinoic acid, as a selective natural agonist, offers a promising alternative for studying PXR-mediated processes. acs.orgnih.govchemrxiv.orgresearchgate.net Utilizing GA as a chemical probe can help dissect the intricate roles of PXR in various physiological and pathological conditions, including inflammatory diseases and metabolic disorders. acs.orgnih.gov

Beyond PXR, further characterization of GA's interactions with other identified targets, such as mPGES-1 and components of the p38 MAPK pathway, can solidify its utility as a probe for these systems as well. lipidmaps.orgmdpi.comresearchgate.net Exploring the effects of GA on efferocytosis and Nrf2 activity also presents opportunities for using it as a probe to study inflammation resolution mechanisms. nih.gov

Future studies should focus on utilizing garcinoic acid in various in vitro and in vivo models to perturb specific pathways and observe the resulting biological outcomes. This will not only help to further validate its targets but also to uncover novel biological functions associated with these pathways.

Strategies for Enhancing Garcinoic Acid's Specificity and Potency through Chemical Modification

While garcinoic acid demonstrates promising biological activities, strategies to enhance its specificity, potency, and pharmacokinetic properties through chemical modification are crucial for its potential therapeutic development.

Preliminary structure-activity relationship (SAR) studies of garcinoic acid as a DNA polymerase β inhibitor have provided initial insights for the future discovery of garcinoic acid-based inhibitors. researchgate.netmdpi.com The development of efficient semi-synthetic methods for garcinoic acid and its analogs has facilitated such studies. researchgate.netmdpi.com

Research into the anti-inflammatory potential of different garcinoic acid isomers (δ, β, γ, and α) has shown variations in their ability to inhibit mPGES-1, suggesting that the methylation pattern can influence activity. scispace.com Specifically, β- and γ-garcinoic acid exhibited lower IC50 values for mPGES-1 inhibition compared to δ- and α-garcinoic acid. scispace.com

Garcinoic Acid Isomer mPGES-1 Inhibition IC50 (µM)
δ-Garcinoic Acid >10
β-Garcinoic Acid 2.8 scispace.com
γ-Garcinoic Acid 2.0 scispace.com
α-Garcinoic Acid >10

Note: IC50 values are approximate and may vary depending on the experimental conditions.

Current research efforts are directed towards the preparation of garcinoic acid derivatives with improved potency, molecular properties, and metabolic stability. nih.gov Chemical modifications can involve alterations to the side chain, the chromanol core, or the introduction of functional groups to influence factors such as solubility, cell permeability, and target binding affinity. abyntek.commdpi.compatsnap.commdpi.com

Future work in this area should involve rational design based on structural information of GA-target interactions (such as the crystal structure of the PXR-garcinoic acid complex nih.gov) and high-throughput screening of chemically modified GA analogs. This will help identify derivatives with optimized pharmacological profiles and reduced potential for off-target effects.

Interdisciplinary Approaches in Garcinoic Acid Research (e.g., connecting natural product chemistry with mechanistic biology)

The study of garcinoic acid inherently benefits from interdisciplinary collaboration, particularly between natural product chemistry and mechanistic biology. Garcinoic acid, as a natural product, requires expertise in isolation, purification, and structural characterization from natural sources like Garcinia kola seeds. nih.govresearchgate.netmdpi.com Natural product chemists play a crucial role in providing well-characterized compounds for biological investigations.

Meanwhile, mechanistic biologists are essential for elucidating how garcinoic acid interacts with biological systems at the molecular and cellular levels. This involves studying its effects on signaling pathways, identifying its molecular targets, and understanding the downstream consequences of these interactions. mdpi.comacs.orgnih.govnih.gov

Connecting these disciplines allows for a more comprehensive understanding of garcinoic acid's potential. For example, natural product chemists can synthesize or semi-synthesize garcinoic acid and its analogs, providing tools for biologists to conduct detailed mechanistic studies. scispace.comresearchgate.netmdpi.com Conversely, findings from biological studies on the activity and targets of GA can inform chemists in the rational design of modified analogs with enhanced properties. nih.govmdpi.com

Future interdisciplinary approaches could involve:

Collaborative drug discovery programs: Bringing together chemists, biologists, pharmacologists, and computational scientists to streamline the process from natural product isolation or synthesis to target validation and lead optimization.

Utilizing advanced technologies: Employing techniques like structural biology (e.g., X-ray crystallography, cryo-EM) to visualize GA-target interactions, and systems biology approaches to understand its effects on complex biological networks. nih.gov

Translational research: Bridging the gap between basic research findings and potential clinical applications by involving clinicians and pharmaceutical scientists.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing Garcinoic Acid?

Garcinoic Acid is synthesized via semisynthetic routes from natural precursors, often involving oxidation and cyclization steps. Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation . For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification techniques, as outlined in organic chemistry best practices .

Q. Which bioactivities of Garcinoic Acid are most studied, and what experimental models are used?

Current research focuses on its inhibitory effects on enzymes like human DNA Polymerase β, studied via in vitro enzymatic assays using fluorometric substrates. Cell-based models (e.g., HEK293 cells) assess cytotoxicity and intracellular activity. Dose-response curves and IC₅₀ values are critical for quantifying potency, with comparative analysis against analogs like δ-tocotrienol .

Q. How do researchers ensure the purity and stability of Garcinoic Acid in experimental settings?

Purity is validated using HPLC with UV/ELSD detection, while stability studies employ accelerated degradation tests under varying pH, temperature, and light exposure. Storage recommendations (e.g., -20°C in inert atmospheres) are derived from empirical stability data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported inhibition efficiencies of Garcinoic Acid analogs?

Discrepancies (e.g., varying IC₅₀ values for δ-tocotrienol vs. Garcinoic Acid) are addressed through structural-activity relationship (SAR) studies. Computational docking models predict binding affinities, while kinetic assays (e.g., competitive vs. non-competitive inhibition) clarify mechanistic differences. Cross-study comparisons must standardize assay conditions (e.g., substrate concentration, buffer pH) .

Q. How can researchers design experiments to elucidate the mechanism of action of Garcinoic Acid in neurodegenerative disease models?

Advanced designs integrate omics approaches (transcriptomics/proteomics) to identify target pathways in neuronal cells. In vivo models (e.g., transgenic mice) assess bioavailability and blood-brain barrier penetration. Pharmacodynamic studies paired with knock-out cell lines validate specificity for DNA repair enzymes .

Q. What are the challenges in optimizing Garcinoic Acid derivatives for enhanced bioavailability?

Poor water solubility and rapid metabolism limit efficacy. Solutions include prodrug strategies (e.g., esterification of hydroxyl groups) and nanoformulations (liposomes, micelles). Pharmacokinetic studies in rodent models measure Cmax and half-life improvements, while in silico tools (ADMET predictors) guide structural modifications .

Methodological Considerations

Q. How should researchers validate the identity of novel Garcinoic Acid analogs?

Beyond NMR/MS, X-ray crystallography provides definitive structural confirmation. For novel compounds, elemental analysis validates empirical formulas, and chiral HPLC resolves stereoisomers. Peer validation via independent synthesis is recommended .

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

Non-linear regression models (e.g., Hill equation) fit dose-response curves, with bootstrap resampling to estimate confidence intervals. ANOVA with post-hoc tests (Tukey’s HSD) compares multiple analogs. Outliers are assessed via Grubbs’ test, and reproducibility requires ≥3 biological replicates .

Data Interpretation and Reproducibility

Q. How can contradictory results in antioxidant vs. pro-oxidant effects of Garcinoic Acid be reconciled?

Context-dependent effects (e.g., cell type, redox environment) necessitate careful experimental controls. Redox-sensitive probes (e.g., DCFH-DA) quantify ROS levels, while knock-down of antioxidant enzymes (e.g., SOD) tests mechanistic hypotheses. Meta-analyses of published datasets identify confounding variables .

Q. What criteria define rigorous replication of Garcinoic Acid studies?

Replication requires full disclosure of synthetic protocols, assay conditions (e.g., enzyme concentrations, incubation times), and raw data transparency. Collaborative inter-laboratory studies and open-access data repositories (e.g., Zenodo) enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.